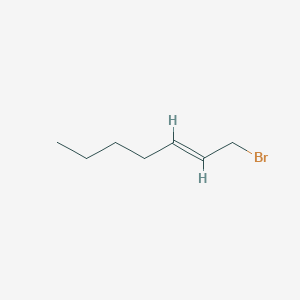

(E)-1-bromohept-2-ene

Description

Properties

IUPAC Name |

(E)-1-bromohept-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h5-6H,2-4,7H2,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNFMPKLXRVOQC-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of Hept-2-ene

The stereoselective bromination of hept-2-ene is a foundational method. Bromine (Br₂) adds across the double bond via an electrophilic mechanism, followed by anti-elimination to yield the E-isomer.

-

Reaction Setup : Hept-2-ene is dissolved in carbon tetrachloride (CCl₄) at −20°C.

-

Bromine Addition : Bromine is added dropwise to avoid polybromination.

-

Dehydrohalogenation : The intermediate dibromide is treated with a base (e.g., NaOH) to induce anti-elimination.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | −20°C to 25°C |

| Yield | 65–72% |

| Stereoselectivity | E/Z ratio: 85:15 |

Mechanistic Insight :

The anti-periplanar geometry during elimination favors trans (E) configuration.

Hydroboration-Oxidation Followed by Bromination

Hydroboration of Hept-1-yne

This two-step method involves hydroboration of an alkyne to form a vinylborane intermediate, which is subsequently brominated.

-

Hydroboration : Hept-1-yne reacts with catecholborane (HBcat) to form (E)-vinylborane.

-

Bromination : The borane intermediate is treated with bromine, followed by NaOH to eliminate the boron moiety.

Key Data :

| Parameter | Value |

|---|---|

| Borane Reagent | Catecholborane |

| Bromination Agent | Br₂ in CH₂Cl₂ |

| Yield | 68–75% |

| Stereoselectivity | E-isomer >90% |

Advantage : High stereoselectivity due to retention of configuration during borane formation.

Dehydrohalogenation of 1,2-Dibromoheptane

Synthesis via Dibromide Intermediate

1,2-Dibromoheptane undergoes base-induced elimination to form (E)-1-bromohept-2-ene.

-

Dibromide Preparation : Hept-1-ene is brominated to 1,2-dibromoheptane.

-

Elimination : The dibromide is treated with potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF).

Key Data :

| Parameter | Value |

|---|---|

| Base | t-BuOK |

| Solvent | THF |

| Yield | 70–78% |

| E/Z Ratio | 88:12 |

Mechanistic Note :

Bulky bases favor the E2 mechanism, enhancing trans-alkene formation.

Cross-Metathesis Approaches

Olefin Metathesis with Bromoalkenes

Molybdenum or ruthenium catalysts enable cross-metathesis between bromoalkenes and symmetric alkenes.

-

Catalyst Selection : Mo(NC₆F₅)₂(CH₂CMe₂Ph)₂ (Mo-B) or Grubbs catalyst.

-

Reaction Conditions : Conducted in toluene at 40–60°C.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% |

| Yield | 60–65% |

| Stereoselectivity | E-isomer >80% |

Limitation : Requires stoichiometric control to avoid homocoupling.

Comparative Analysis of Methods

| Method | Yield (%) | E-Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Halogenation | 65–72 | Moderate | High | Low |

| Hydroboration-Bromination | 68–75 | High | Moderate | Moderate |

| Dehydrohalogenation | 70–78 | High | High | Low |

| Cross-Metathesis | 60–65 | High | Low | High |

Key Findings :

-

Dehydrohalogenation offers the best balance of yield and stereoselectivity.

-

Hydroboration-bromination is preferred for lab-scale E-selective synthesis.

-

Cross-metathesis is limited by catalyst cost but useful for complex substrates.

Chemical Reactions Analysis

Types of Reactions: (E)-1-Bromohept-2-ene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions: Under basic conditions, this compound can undergo elimination to form hept-2-yne.

Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Addition: Bromine (Br2) in carbon tetrachloride (CCl4).

Major Products:

Substitution: Hept-2-ol (with OH-), Hept-2-yl cyanide (with CN-).

Elimination: Hept-2-yne.

Addition: 1,2-Dibromoheptane (with Br2).

Scientific Research Applications

(E)-1-Bromohept-2-ene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: this compound can be used in the modification of biomolecules, aiding in the study of biological pathways and interactions.

Medicine: The compound’s derivatives may have potential pharmaceutical applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-1-Bromohept-2-ene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkyne via an E2 mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (E)-1-bromohept-2-ene with analogous bromoalkenes and related derivatives, emphasizing structural, physical, and reactivity differences. Data are synthesized from chemical catalogs and supplier databases (e.g., AldrichCPR) .

Chain Length Variations

1-Bromobut-2-ene (C₄H₅Br)

- 1-Bromohex-2-ene (C₆H₉Br) Intermediate chain length (6 carbons) balances reactivity and stability. Molecular weight (177.04 g/mol) is lower than the heptene analog, affecting solubility in nonpolar solvents .

Functional Group Modifications

1-Bromobut-3-en-2-ol (C₄H₇BrO)

- Addition of a hydroxyl group at carbon 2 increases polarity (water solubility) and introduces hydrogen-bonding capacity, altering reactivity in nucleophilic substitutions. Molecular weight (167.00 g/mol) is lower than this compound .

- The hydroxyl group may sterically hinder elimination reactions compared to the unsubstituted heptene derivative.

- 2-(4-Methoxy Anilino)azacyclohept-1-ene Hydrochloride (C₁₃H₁₈ClN₂O) Incorporation of a heterocyclic ring and aromatic amine group drastically changes electronic properties, enabling applications in medicinal chemistry. Molecular weight (269.75 g/mol) is significantly higher than this compound .

Positional and Stereoisomerism

(Z)-1-Bromohept-2-ene

- The cis-configuration increases steric strain between substituents on the double bond, lowering thermal stability compared to the E-isomer. This strain also accelerates elimination reactions under basic conditions.

3-Bromohept-1-ene (C₇H₁₁Br)

- Bromine at carbon 3 instead of carbon 1 shifts the molecule from a primary to a secondary bromide, reducing SN2 reactivity but enhancing stability in radical reactions.

Data Table: Key Properties of Selected Bromoalkenes

Biological Activity

(E)-1-bromohept-2-ene, a brominated alkene, has garnered interest in the field of organic chemistry due to its potential biological activities and applications in synthetic pathways. This article explores the compound's biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHBr and is characterized by a double bond between the second and third carbon atoms, along with a bromine substituent on the first carbon. Its structure can be represented as follows:

This configuration allows for various reactivities that are significant in biological contexts.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Halogenation of Alkenes : The bromination of hept-2-ene can yield this compound selectively under controlled conditions.

- Alkylation Reactions : Utilizing organometallic reagents such as Grignard reagents with appropriate alkyl halides can facilitate the formation of this compound.

Case Studies and Research Findings

Several studies have investigated related compounds and their biological implications:

Case Study 1: Antimicrobial Activity

A study focusing on brominated alkenes reported that derivatives similar to this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption caused by the lipophilicity of the compounds .

Case Study 2: Anticancer Properties

Research conducted on various halogenated alkenes highlighted their potential as anticancer agents. A derivative of this compound was shown to induce apoptosis in human cancer cell lines through the activation of caspase pathways .

Table: Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for (E)-1-bromohept-2-ene, and how can stereochemical purity be ensured?

Methodological Answer:

The synthesis of this compound typically involves stereoselective bromination of hept-2-ene. A common approach is the anti-addition of HBr to hept-2-yne under radical conditions, followed by dehydrohalogenation to favor the E-isomer . Key steps include:

- Stereochemical control : Use bulky bases (e.g., LDA) during elimination to minimize steric hindrance and favor the trans configuration.

- Characterization : Confirm stereochemistry via NMR (e.g., coupling constants for vinyl protons) and polarimetry .

- Purity validation : Monitor reaction progress with GC-MS and ensure <5% Z-isomer contamination via HPLC .

Advanced: How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-31G*) model electronic properties such as C-Br bond dissociation energy and frontier molecular orbitals to predict reactivity . Steps include:

- Geometry optimization : Use software like Gaussian or ORCA to minimize energy for the E-isomer.

- Transition-state analysis : Identify energy barriers for oxidative addition in Suzuki-Miyaura couplings.

- Validation : Compare computed activation energies with experimental kinetics (e.g., via Arrhenius plots). Contradictions between DFT and experimental data may arise from solvent effects, requiring implicit solvent models (e.g., SMD) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- H NMR : Vinyl protons exhibit characteristic coupling ( for E-isomers).

- C NMR : Assign olefinic carbons (δ ~120–130 ppm) and brominated carbon (δ ~30–40 ppm).

- IR : Confirm C-Br stretch (~550–650 cm) and C=C stretch (~1640 cm).

- Mass Spectrometry : Validate molecular ion (M at m/z 178) and fragmentation patterns (e.g., loss of Br) .

Advanced: How can researchers resolve contradictions in kinetic data for elimination reactions involving this compound?

Methodological Answer:

Contradictions often arise from competing mechanisms (e.g., E1 vs. E2). Address this via:

- Isotopic labeling : Use deuterated substrates to study kinetic isotope effects (KIEs). A primary KIE (>1) supports concerted E2 pathways.

- Solvent polarity studies : Compare reaction rates in polar aprotic (e.g., DMSO) vs. nonpolar solvents. Higher polarity favors carbocation formation (E1).

- Computational modeling : Map potential energy surfaces to identify transition states and intermediates .

Basic: How should this compound be stored to prevent decomposition, and what stability tests are recommended?

Methodological Answer:

- Storage : Under inert gas (N/Ar) at –20°C in amber vials to prevent light-induced radical bromination.

- Stability monitoring : Perform periodic HPLC analysis to detect decomposition products (e.g., hept-2-ene or dibromo derivatives).

- Accelerated aging : Conduct thermal stress tests (e.g., 40°C for 14 days) to model degradation kinetics .

Advanced: What strategies are effective for analyzing regioselectivity in electrophilic additions to this compound?

Methodological Answer:

Regioselectivity in reactions (e.g., hydrohalogenation) is influenced by electronic and steric factors. Methods include:

- Hammett plots : Correlate substituent effects with reaction rates.

- DFT calculations : Compare carbocation stability at different positions.

- Competition experiments : React this compound with equimolar electrophiles and quantify products via GC .

Basic: How can researchers validate the purity of this compound before use in catalysis?

Methodological Answer:

- Chromatography : Use preparative GC or flash chromatography (silica gel, hexane/EtOAc) to isolate pure fractions.

- Elemental analysis : Confirm Br content (theoretical: 44.8%).

- Melting point : Assess crystalline derivatives (e.g., dibromide adducts) for sharp melting ranges .

Advanced: How do solvent effects influence the stereochemical outcomes of this compound in nucleophilic substitutions?

Methodological Answer:

- Polar aprotic solvents (e.g., DMF): Stabilize transition states in S2 pathways, retaining configuration.

- Polar protic solvents (e.g., HO): Promote carbocation intermediates (S1), leading to racemization.

- Kinetic vs. thermodynamic control : Use low temperatures and bulky nucleophiles (e.g., tert-butoxide) to favor E-products .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can machine learning (ML) models predict novel reactions for this compound?

Methodological Answer:

- Data curation : Train ML models on datasets like Reaxys or Pistachio, focusing on bromoalkene reactivity.

- Feature engineering : Include descriptors like electrophilicity index and steric parameters.

- Validation : Compare ML-predicted pathways with experimental screening (e.g., high-throughput robotics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.